molecular formula C8H7N3O2 B13713826 2-Amino-5-methyl-4-nitrobenzonitrile

2-Amino-5-methyl-4-nitrobenzonitrile

Cat. No.: B13713826
M. Wt: 177.16 g/mol
InChI Key: JKDRKGUYIYSRDK-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-4-nitrobenzonitrile is a high-purity chemical intermediate intended for research and further manufacturing applications, strictly not for direct human use. This compound belongs to a class of substituted benzonitriles that are highly valued in medicinal chemistry for constructing privileged scaffolds. Its molecular structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring, makes it a versatile building block for the synthesis of nitrogen-containing heterocycles. Such intermediates are crucial in the development of active pharmaceutical ingredients (APIs), particularly for kinase inhibitors targeting receptors like EGFR and HER2 . Researchers can utilize this compound in metal-free synthetic protocols to efficiently access complex 4-aminoquinazoline derivatives, which are prominent structures in drug discovery . The nitro group can be readily reduced to an aniline, facilitating further functionalization, or the nitrile can be transformed into other valuable functional groups such as amidines. This reagent is also relevant in the synthesis of compounds for biological activity studies, including the exploration of new antibacterial and antiparasitic agents that target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) . This compound offers researchers a critical starting material for diversifying chemical space and accelerating the discovery of novel therapeutic and functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-amino-5-methyl-4-nitrobenzonitrile

InChI

InChI=1S/C8H7N3O2/c1-5-2-6(4-9)7(10)3-8(5)11(12)13/h2-3H,10H2,1H3

InChI Key

JKDRKGUYIYSRDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])N)C#N

Origin of Product

United States

Synthetic Methodologies and Route Design for 2 Amino 5 Methyl 4 Nitrobenzonitrile

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials by breaking it down into precursor structures. ub.edu For the target compound, 2-Amino-5-methyl-4-nitrobenzonitrile, the analysis involves strategically disconnecting the functional groups—amino (-NH2), methyl (-CH3), nitro (-NO2), and nitrile (-CN)—based on reliable and high-yielding chemical reactions.

The primary disconnections for this compound focus on the introduction of the nitrogen-containing functional groups, as the toluene-derived backbone (the methylbenzene core) is a common starting point.

C-NO2 Bond Disconnection: The final nitro group at position 4 is a key disconnection. Introducing a nitro group onto an activated aromatic ring is a standard electrophilic aromatic substitution. This suggests the immediate precursor could be 2-Amino-5-methylbenzonitrile (B1267719) . The forward reaction, a nitration, would be directed by the powerful ortho, para-directing amino group to the open para position (C4).

C-NH2 Bond Disconnection: The amino group at position 2 can be derived from the reduction of a nitro group, a highly reliable transformation in aromatic chemistry. wikipedia.org This leads to the precursor 5-Methyl-2-nitrobenzonitrile .

C-CN Bond Disconnection: The nitrile group can be introduced via a Sandmeyer-type reaction, which replaces a diazonium salt with a cyanide. wikipedia.org This points to 4-Methyl-3-nitroaniline as the next precursor.

This logical deconstruction leads to a plausible synthetic pathway starting from a simple, commercially available substituted toluene (B28343), as illustrated below.

Plausible Synthetic Pathway:

Starting Material: p-Toluidine (B81030) (4-methylaniline)

Step 1: Protection: The highly activating amino group of p-toluidine is first protected, for example, through acetylation, to form 4-methylacetanilide. This moderates the reactivity of the ring and prevents side reactions.

Step 2: Nitration: The protected compound undergoes electrophilic nitration. The acetamido group directs the incoming nitro group to the ortho position (C3), yielding 3-nitro-4-methylacetanilide.

Step 3: Deprotection: The acetyl group is removed via hydrolysis to reveal the amino group, yielding 4-methyl-3-nitroaniline.

Step 4: Diazotization & Cyanation (Sandmeyer Reaction): The primary aromatic amine is converted to a diazonium salt, which is subsequently displaced by a cyanide group using copper(I) cyanide to form 5-methyl-2-nitrobenzonitrile. nih.gov

Step 5: Reduction: The nitro group at C2 is selectively reduced to an amino group. Common reagents for this transformation include metals in acidic media, such as iron and hydrochloric acid. youtube.com This step produces the key intermediate, 2-amino-5-methylbenzonitrile.

Step 6: Final Nitration: A final nitration step introduces the nitro group at the C4 position, which is strongly activated by the ortho- and para-directing amino group at C2, to yield the target molecule, this compound.

Classical Synthetic Approaches to Substituted Benzonitriles

The synthesis of the benzonitrile (B105546) moiety is a cornerstone of this synthetic plan. Several classical methods are available for introducing the nitrile functionality and the required amino group.

Introduction of the Nitrile Functionality

The Sandmeyer reaction is a versatile and widely used method for introducing a variety of functional groups, including the cyano group, onto an aromatic ring. wikipedia.orgnih.gov The reaction proceeds via an aryl diazonium salt, which is typically prepared by treating a primary aromatic amine with nitrous acid at low temperatures. masterorganicchemistry.com

The diazonium salt is then treated with a copper(I) salt, such as copper(I) cyanide (CuCN), to replace the diazonium group (-N₂⁺) with a nitrile (-CN). masterorganicchemistry.comnbinno.com This transformation is an example of a radical-nucleophilic aromatic substitution. wikipedia.org The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.org The aryl radical then reacts with the cyanide species to form the final benzonitrile product. The Sandmeyer reaction is valued for its reliability and broad applicability in organic synthesis. nbinno.com

An alternative strategy for forming the nitrile group is through the dehydration of a primary amide or an aldoxime. These methods are useful when the corresponding carboxylic acid or aldehyde is a more accessible precursor than the aniline (B41778).

Dehydration of Amides: Primary amides can be converted to nitriles by removing a molecule of water. orgoreview.com This transformation requires a dehydrating agent. A variety of reagents, ranging from harsh, classical reagents to milder, more modern systems, can be employed for this purpose. researchgate.net

Reagent/SystemTypical ConditionsReference(s)
Phosphorus Pentoxide (P₂O₅)High temperature orgoreview.com
Phosphorus Oxychloride (POCl₃)Heating orgoreview.com
Thionyl Chloride (SOCl₂)Heating orgoreview.com
Oxalyl Chloride / Triethylamine / Ph₃PO (cat.)Room temperature, short reaction times acs.orgorganic-chemistry.org
Phosphorus Trichloride (PCl₃) / DiethylamineRefluxing chloroform nih.gov
Triphenylphosphite (P(OPh)₃) / DBUMicrowave irradiation nih.gov

Dehydration of Oximes: Aldoximes, which are readily prepared from aldehydes and hydroxylamine, can also be dehydrated to yield nitriles. nih.gov This two-step, one-pot process allows for the conversion of aldehydes directly into nitriles. nih.gov Like amide dehydration, this reaction can be achieved with numerous reagents.

Reagent/SystemTypical ConditionsReference(s)
Burgess ReagentRefluxing THF thieme-connect.com
Iron Salts (e.g., FeCl₃)Heating, nitrile-free media nih.gov
N,N-Dimethylformamide (DMF)Heating (DMF acts as solvent and catalyst) researchgate.net
Acetic AnhydrideHeating

Introduction of the Amino Group

The conversion of an aromatic nitro group to a primary amino group (an aniline) is one of the most fundamental and reliable reactions in organic synthesis. wikipedia.orgacs.org The nitro group is often introduced via electrophilic aromatic substitution, and its subsequent reduction provides a versatile entry point for further functionalization. acs.org A wide array of methods has been developed for this transformation, offering different levels of selectivity and functional group compatibility. wikipedia.orgacs.org

MethodReagent(s)Typical ConditionsReference(s)
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney NickelVaries (pressure, solvent) wikipedia.orgyoutube.com
Metal in Acidic Media (Béchamp Reduction)Fe, HCl or Acetic AcidRefluxing acid wikipedia.orgresearchgate.net
Metal Salt ReductionSnCl₂Acidic conditions wikipedia.org
Transfer HydrogenationHydrazine (B178648) hydrate, Pd/C or FeCl₃Heating researchgate.net
Sulfide (B99878) ReductionSodium sulfide (Na₂S) or Sodium hydrosulfiteAqueous or alcoholic solution wikipedia.org

These methods are generally high-yielding. The choice of reagent often depends on the presence of other reducible functional groups within the molecule, with catalytic hydrogenation and metal/acid reductions being among the most common choices in research and industrial settings. acs.orgresearchgate.net

Direct Amination Strategies (e.g., Palladium-Catalyzed C-H Amination)

Direct amination strategies represent a modern and efficient approach to installing the amino group on the aromatic ring. These methods can circumvent multi-step sequences that often involve harsh conditions or the use of pre-functionalized substrates. One such advanced strategy is palladium-catalyzed C-H amination. This method allows for the direct conversion of a C-H bond to a C-N bond, offering high atom economy.

In a hypothetical route to this compound, a substrate like 5-methyl-4-nitrobenzonitrile could be subjected to a palladium-catalyzed C-H amination reaction. The nitro and cyano groups are strongly deactivating, making the C-H bonds less reactive. However, the use of specialized directing groups can enable regioselective amination at the desired position. For instance, a removable directing group could be installed ortho to the target C-H bond to facilitate the palladium-catalyzed C-N bond formation. Research has demonstrated the utility of palladium catalysis for the intramolecular C(sp²)–H amination, where an in situ nitration of a directing group can promote the reaction.

Another approach is the amination of nitroarenes through a C(sp²)-H/N-H cross-coupling. This has been shown to be effective for the synthesis of 4-nitro-N-arylamines from electron-deficient nitroarenes and various amines. This transition-metal-free method proceeds via a radical mechanism and exhibits high para-selectivity.

Introduction of the Nitro Group

The introduction of the nitro group is a critical step in the synthesis of this compound and can be achieved through various nitration methods.

Direct Aromatic Nitration of Benzonitrile Derivatives

A common and straightforward method for introducing a nitro group is through the direct electrophilic aromatic substitution (nitration) of a suitable benzonitrile precursor. A logical starting material for this approach is 2-amino-5-methylbenzonitrile. In this molecule, the amino group is a powerful activating group and directs electrophiles to the ortho and para positions (positions 3 and 5, with the para position being blocked). The methyl group is also an activating, ortho, para-director, pointing to positions 4 and 6. The cyano group is a deactivating, meta-director.

Given these directing effects, the nitration of 2-amino-5-methylbenzonitrile is expected to be highly regioselective. The strong activating and directing influence of the amino group would likely direct the incoming nitro group to the position ortho to it and ortho to the methyl group, which is position 4. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Table 1: Regioselectivity in the Nitration of 2-Amino-5-methylbenzonitrile

Substituent Position Activating/Deactivating Directing Effect Predicted Major Product Position
-NH₂ 2 Activating Ortho, Para 4
-CH₃ 5 Activating Ortho, Para 4
Nitration of Related Anthranilonitrile Scaffolds

An alternative strategy involves introducing the nitro group at an earlier stage of the synthesis. This can be seen in established syntheses of the related compound, 2-amino-5-nitrobenzonitrile (B98050). google.com One industrial method involves the nitration of 2-chlorobenzonitrile. google.com This produces a mixture of isomers, from which the desired 2-chloro-5-nitrobenzonitrile (B92243) is isolated. Subsequent amination then yields the final product.

This strategy could be adapted for the synthesis of the target molecule. The nitration of 2-chloro-5-methylbenzonitrile (B1589904) would be the key step. The chloro and methyl groups would direct the nitration, and the resulting 2-chloro-5-methyl-4-nitrobenzonitrile (B11720255) could then undergo amination to afford this compound.

Incorporation of the Methyl Substituent

The incorporation of the methyl substituent is typically achieved by selecting a starting material that already contains this group. This avoids the need for a separate methylation step, which could lack regioselectivity and require harsh conditions. A readily available and logical precursor is 2-amino-5-methylbenzonitrile. This compound provides the core aromatic structure with the amino, methyl, and cyano groups in the correct relative positions, leaving only the introduction of the nitro group to be accomplished.

Alternatively, syntheses can commence from other methylated precursors such as 4-nitro-o-xylene, which can be selectively oxidized to form 2-methyl-4-nitrobenzoic acid. google.com The corresponding benzonitrile derivative could then be synthesized and further functionalized.

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. For a polysubstituted aromatic compound like this compound, these strategies can offer significant advantages over classical approaches.

Catalytic Approaches for Selective Functionalization

Catalytic methods, particularly those employing transition metals like palladium, are at the forefront of advanced synthetic strategies. These approaches can enable reactions that are otherwise difficult or impossible and often proceed with high selectivity under mild conditions.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds. For instance, a Buchwald-Hartwig amination could be employed to introduce the amino group. This would involve the reaction of a precursor such as 2-chloro-5-methyl-4-nitrobenzonitrile with an ammonia (B1221849) equivalent in the presence of a palladium catalyst and a suitable ligand. This method is known for its broad substrate scope and functional group tolerance.

Furthermore, palladium-catalyzed reactions can be used to construct the benzonitrile itself or to introduce other functional groups. For example, the denitrative Mizoroki-Heck reaction allows for the alkenylation of nitroarenes, demonstrating that a nitro group can be used as a synthetic handle in palladium catalysis. chemrxiv.org Such catalytic versatility opens up new potential retrosynthetic pathways to the target molecule.

Table 2: Comparison of Synthetic Strategies

Strategy Key Reaction Advantages Potential Challenges
Classical Route Electrophilic Nitration Straightforward, well-established Use of strong acids, potential for side products
Direct C-H Amination Pd-catalyzed C-H Amination High atom economy, shorter route Substrate activation, directing group required

| Cross-Coupling | Buchwald-Hartwig Amination | High functional group tolerance, mild conditions | Catalyst cost, ligand sensitivity |

Transition Metal-Mediated C-C and C-N Bond Formations

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For the synthesis of the target molecule, these methods are particularly relevant for introducing the cyano (-CN) and amino (-NH2) groups onto the aromatic ring.

One of the most classical methods for introducing a nitrile group onto an aromatic ring, which utilizes a transition metal, is the Sandmeyer reaction. This process involves the conversion of an aryl amine to a diazonium salt, which is then treated with a copper(I) cyanide salt. This method has been historically used for the synthesis of the closely related compound, 2-amino-5-nitrobenzonitrile, by reacting 2-chloro-4-nitroaniline (B86195) with a copper(I) cyanide pyridine (B92270) complex. google.com A plausible route to the target molecule could therefore involve the diazotization of a precursor like 2-amino-5-methyl-4-nitroaniline, followed by a reaction with CuCN.

More contemporary approaches often employ palladium-catalyzed cross-coupling reactions for C-CN bond formation. These reactions, using reagents like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), can offer milder conditions and broader functional group tolerance compared to the Sandmeyer reaction.

For the formation of the C-N bond, the Buchwald-Hartwig amination stands out as a powerful palladium-catalyzed cross-coupling reaction. This method could be employed in a synthetic strategy where a halogenated precursor, such as 2-bromo-5-methyl-4-nitrobenzonitrile, is coupled with an ammonia surrogate to install the C2-amino group. The efficiency of these catalytic systems allows for bond formation under conditions that might not be feasible through traditional nucleophilic aromatic substitution.

Organocatalysis in Benzonitrile Synthesis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. mdpi.com While it has emerged as a third pillar of catalysis alongside transition metal catalysis and biocatalysis, its application is most prominent in the realm of asymmetric synthesis. mdpi.comwhiterose.ac.uk

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages in terms of safety, efficiency, and scalability. flinders.edu.aueuropa.eu These benefits are particularly pronounced for highly exothermic or potentially hazardous reactions, such as nitration. europa.euunimi.it

The synthesis of this compound would likely involve a nitration step on a substituted toluene or aniline precursor. Such reactions are notoriously exothermic and can lead to runaway scenarios and the formation of unwanted byproducts in traditional batch reactors. unimi.it Flow chemistry systems mitigate these risks through the use of microreactors with a high surface-area-to-volume ratio, which allows for superior heat dissipation and precise temperature control. europa.eu This enhanced control can significantly improve the chemo- and regioselectivity of the nitration, minimizing the formation of dinitro isomers.

Table 1: Comparison of Batch vs. Flow Chemistry for Nitration Reactions
ParameterBatch ProcessingFlow Chemistry
Heat TransferPoor (low surface-area-to-volume ratio)Excellent (high surface-area-to-volume ratio)
SafetyHigher risk of thermal runawayInherently safer due to small reaction volume and superior temperature control
MixingCan be inefficient, leading to local concentration gradientsHighly efficient and rapid mixing
ScalabilityDifficult; requires re-optimization of conditionsStraightforward by running the system for a longer duration ("scaling out")
SelectivityLower; risk of over-reaction and byproduct formationHigher; precise control over residence time and temperature minimizes side reactions

Chemo- and Regioselective Synthesis of this compound

Achieving the specific substitution pattern of this compound requires a synthetic strategy that carefully considers the directing effects of the substituents at each step. A plausible regioselective route could begin with a commercially available precursor like 2-bromo-5-methylaniline.

Nitration: The first step would be the selective nitration of 2-bromo-5-methylaniline. The amino group is a powerful activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The bromine atom is a deactivating ortho-, para-director. The most activated position for electrophilic substitution is C4, which is para to the amino group. Therefore, nitration with a nitrating agent like nitric acid in sulfuric acid, under carefully controlled temperature conditions (potentially in a flow reactor), would be expected to yield 2-bromo-5-methyl-4-nitroaniline with high regioselectivity.

Conversion of Amine to Nitrile: The amino group of 2-bromo-5-methyl-4-nitroaniline would then need to be converted into the nitrile. This can be achieved via the Sandmeyer reaction. The primary amine is first converted to a diazonium salt using sodium nitrite (B80452) and a strong acid (e.g., HCl). The resulting diazonium salt is then treated with copper(I) cyanide to install the nitrile group, yielding 2-bromo-5-methyl-4-nitrobenzonitrile.

Installation of the C2-Amino Group: The final step is to replace the bromine atom at C2 with an amino group. Given the presence of strong electron-withdrawing groups (nitro and cyano) ortho and para to the bromine, a nucleophilic aromatic substitution (SₙAr) reaction with ammonia could be feasible. Alternatively, a more versatile and often milder method would be a palladium-catalyzed Buchwald-Hartwig amination.

This multi-step approach leverages the principles of electrophilic and nucleophilic aromatic substitution, along with transition-metal catalysis, to control the regiochemical outcome and successfully construct the target molecule.

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the mechanisms of the key reactions is crucial for optimizing conditions and improving the efficiency and selectivity of the synthesis.

Understanding Reaction Intermediates and Transition States

Several key intermediates can be identified in the plausible synthetic routes to this compound.

Arenium Ion (Sigma Complex): In the electrophilic nitration step, the attack of the nitronium ion (NO₂⁺) on the aromatic ring proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is influenced by the existing substituents, which determines the regioselectivity of the reaction.

Aryl Diazonium Salt: The Sandmeyer reaction proceeds via the formation of a stable but reactive aryl diazonium salt (Ar-N₂⁺) intermediate. This intermediate is then converted to the benzonitrile through a proposed radical or organocopper intermediate mechanism upon reaction with CuCN.

Meisenheimer Complex: If the final amination step is performed via an SₙAr reaction, the mechanism involves the nucleophilic attack of ammonia on the carbon atom bearing the bromine. This forms a resonance-stabilized negative intermediate called a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro and cyano groups, which stabilizes the intermediate and facilitates the subsequent loss of the bromide leaving group to form the final product.

Table 2: Key Intermediates in Synthetic Transformations
Reaction TypeKey IntermediateDescription
Electrophilic Aromatic NitrationArenium Ion (Sigma Complex)A resonance-stabilized carbocation formed by the attack of an electrophile on the aromatic ring.
Sandmeyer ReactionAryl Diazonium SaltA compound with the structure Ar-N₂⁺X⁻, formed from a primary aromatic amine.
Nucleophilic Aromatic Substitution (SₙAr)Meisenheimer ComplexA resonance-stabilized anionic intermediate formed by the attack of a nucleophile on an electron-poor aromatic ring.
Palladium-Catalyzed Cross-CouplingOrganopalladium SpeciesVarious intermediates involving the palladium catalyst, such as Pd(0) and Pd(II) species, formed during the catalytic cycle.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in providing efficient and selective synthetic routes.

Transition Metal Catalysis: In reactions like the Buchwald-Hartwig amination, the palladium catalyst facilitates the formation of the C-N bond through a catalytic cycle. This cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination of the final product, regenerating the Pd(0) catalyst. This pathway has a much lower activation energy than the uncatalyzed SₙAr reaction, allowing the transformation to occur under milder conditions with higher efficiency. The choice of ligands on the palladium catalyst is critical for modulating its reactivity and stability, thereby enhancing reaction scope and yields.

Organocatalysis: In hypothetical precursor syntheses involving organocatalysis, the catalyst functions by activating the substrate through the formation of specific intermediates. whiterose.ac.uk For example, in an amino-catalysis reaction, a primary or secondary amine catalyst might react with a carbonyl compound to form a nucleophilic enamine or an electrophilic iminium ion. These activated intermediates then react with the other substrate, and the catalyst is regenerated in the final step of the cycle. This mode of activation provides an alternative to metal-based catalysis for specific types of transformations. mdpi.comwhiterose.ac.uk

Reactivity and Derivatization Chemistry of 2 Amino 5 Methyl 4 Nitrobenzonitrile

Reactivity of the Amino Group

The amino group in 2-amino-5-methyl-4-nitrobenzonitrile is a primary aromatic amine, making it a nucleophilic center capable of participating in a variety of chemical reactions. Its reactivity is somewhat attenuated by the presence of the electron-withdrawing nitro and nitrile groups on the aromatic ring.

N-Alkylation and N-Acylation Reactions

N-alkylation of the amino group can be achieved using alkyl halides, though the reaction may require forcing conditions due to the reduced nucleophilicity of the amine. The reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

N-acylation, the introduction of an acyl group (-C(O)R), readily occurs with acyl chlorides or anhydrides, often in the presence of a base to neutralize the hydrogen halide byproduct. rsc.org This reaction is a common method for the protection of amino groups or for the synthesis of amide derivatives. The general procedure involves treating the amine with the acylating agent in a suitable solvent, such as dichloromethane, with a non-nucleophilic base like diisopropylethylamine (DIPEA). semanticscholar.org

Table 1: General Conditions for N-Acylation of Aromatic Amines

ReagentConditionsProduct Type
Acyl Chloride (R-COCl)Base (e.g., pyridine (B92270), DIPEA), inert solvent (e.g., CH2Cl2)N-Aryl Amide
Acid Anhydride ((RCO)2O)Base or acid catalyst, heatN-Aryl Amide

Diazotization and Transformations into Halogens or Hydroxyl Groups

The primary aromatic amino group of this compound can be converted into a diazonium salt (-N2+) through a process called diazotization. organic-chemistry.org This reaction is typically carried out by treating the amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0-5 °C). organic-chemistry.org

The resulting diazonium salt is a highly versatile intermediate that can be readily displaced by a variety of nucleophiles, a transformation known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.gov This provides a powerful method for introducing a range of substituents onto the aromatic ring that are not easily accessible by direct substitution methods.

Conversion to Halogens: Treatment of the diazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding aryl chloride or aryl bromide, respectively. wikipedia.org

Conversion to Hydroxyl Group: The diazonium group can be replaced by a hydroxyl group (-OH) to form a phenol. This is typically achieved by heating the aqueous solution of the diazonium salt. wikipedia.org A milder method involves the use of copper(I) oxide (Cu2O) and copper(II) nitrate (B79036). wikipedia.org

Table 2: Sandmeyer Reaction for Conversion of Aryl Diazonium Salts

Target GroupReagentProduct
-ClCuCl2-Chloro-5-methyl-4-nitrobenzonitrile (B11720255)
-BrCuBr2-Bromo-5-methyl-4-nitrobenzonitrile
-OHH2O, heat or Cu2O, Cu(NO3)22-Hydroxy-5-methyl-4-nitrobenzonitrile

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.govbiointerfaceresearch.com This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by an acid or a base and is usually reversible. The stability of the resulting Schiff base is influenced by the electronic nature of the substituents on both the aromatic amine and the carbonyl compound. mdpi.comresearchgate.net

Transformations Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, providing access to other important functionalities such as carboxylic acids, amides, and amines. semanticscholar.org

Hydrolysis to Carboxylic Acids and Amides

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide.

Acidic Hydrolysis: Heating the nitrile in the presence of a strong acid, such as sulfuric or hydrochloric acid, will typically lead to the formation of the corresponding carboxylic acid, 2-amino-5-methyl-4-nitrobenzoic acid. google.com The reaction proceeds through an amide intermediate, 2-amino-5-methyl-4-nitrobenzamide, which is further hydrolyzed to the carboxylic acid under the reaction conditions.

Basic Hydrolysis: Treatment with a strong base, such as sodium hydroxide, followed by acidification, also yields the carboxylic acid. Under milder basic conditions, it may be possible to isolate the amide intermediate.

Table 3: Hydrolysis of the Nitrile Group

ConditionsIntermediate ProductFinal Product
Strong Acid (e.g., H2SO4), heat2-Amino-5-methyl-4-nitrobenzamide2-Amino-5-methyl-4-nitrobenzoic acid
Strong Base (e.g., NaOH), heat, then acid workup2-Amino-5-methyl-4-nitrobenzamide2-Amino-5-methyl-4-nitrobenzoic acid

Reduction to Amines or Imines

The nitrile group can be reduced to a primary amine (-CH2NH2) using various reducing agents. organic-chemistry.org Common reagents for this transformation include lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2 over a metal catalyst like palladium, platinum, or nickel), and borane (B79455) complexes. organic-chemistry.org The reduction of the nitrile in this compound would yield (2-amino-4-methyl-5-nitrophenyl)methanamine. The presence of the nitro group may require careful selection of the reducing agent to avoid its simultaneous reduction.

Partial reduction of the nitrile group to an imine (-CH=NH) is a more challenging transformation. This can sometimes be achieved using specific reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by hydrolysis of the resulting intermediate.

Nucleophilic Addition Reactions to the Nitrile Carbon

The nitrile group (-C≡N) features a polarized triple bond with an electrophilic carbon atom, making it susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, is a fundamental transformation for nitriles. wikipedia.orgchemistrysteps.com

Common nucleophilic additions to the nitrile group include:

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. This process typically occurs in two stages: first, the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile carbon to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. chemistrysteps.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine via the addition of hydride ions. chemistrysteps.com

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. youtube.com In these [2+3] cycloadditions, a 1,3-dipole reacts with the C≡N triple bond.

Nitrile oxides, for instance, are 1,3-dipoles that readily undergo cycloaddition with nitriles to form 1,2,4-oxadiazoles. rsc.org Similarly, nitrile imines are highly reactive 1,3-dipoles used in [3+2] cycloadditions to create pyrazole (B372694) and pyrazoline motifs. acs.orgacs.org The efficiency and selectivity of these reactions can be influenced by the electronic properties of the substituents on both the nitrile and the 1,3-dipole. acs.org The presence of electron-withdrawing groups on the dipolarophile can increase the reaction rate. acs.org While specific studies on this compound are limited, the general reactivity of aromatic nitriles suggests its potential participation in such cycloaddition pathways to generate complex heterocyclic structures.

Reactions of the Nitro Group

Selective Reduction to Amino, Hydroxylamino, or Azoxy Moieties

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, providing access to various nitrogen-containing functional groups. A key challenge in molecules with multiple reducible groups, such as the nitrile in this compound, is achieving selective reduction of the nitro group while leaving the nitrile intact. calvin.educalvin.edu

Several methods have been developed for this selective transformation:

Catalytic Hydrogenation: This method can be selective, but the choice of catalyst is critical. For instance, palladium on carbon (Pd/C) can sometimes reduce the nitrile group, whereas platinum-based catalysts may offer better selectivity for the nitro group. researchgate.net

Metal/Acid Systems: A common and effective method involves the use of metals like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Zinc dust in hydrochloric acid has also been used for the reduction of 2-nitrobenzonitrile. google.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Raney nickel) can selectively reduce the nitro group.

Sulfide (B99878) Reagents: Sodium sulfide or ammonium (B1175870) sulfide (the basis of the Zinin reduction) are known to selectively reduce one nitro group in polynitro compounds. stackexchange.com

The table below summarizes common conditions for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like nitriles.

Role of the Nitro Group as an Activating or Directing Function

The nitro group is a powerful electron-withdrawing group (EWG) due to both induction and resonance. This property profoundly influences the reactivity of the benzene (B151609) ring.

Deactivation for Electrophilic Aromatic Substitution (EAS): The nitro group strongly deactivates the aromatic ring towards electrophilic attack. libretexts.orgpressbooks.pub By withdrawing electron density, it makes the ring less nucleophilic and thus less reactive towards electrophiles. The reaction rate for nitration of nitrobenzene, for example, is significantly slower than that of benzene itself. pressbooks.publibretexts.org

Meta-Directing Effect in EAS: In electrophilic aromatic substitution, the nitro group is a meta-director. pressbooks.publibretexts.orgmasterorganicchemistry.com This is because the carbocation intermediates formed from attack at the ortho and para positions are highly destabilized, as one resonance structure would place a positive charge on the carbon atom directly attached to the electron-withdrawing nitro group. The intermediate from meta attack avoids this unfavorable arrangement, making it the preferred pathway. libretexts.org

Activation for Nucleophilic Aromatic Substitution (SNAr): Conversely, the nitro group activates the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a good leaving group. nih.govwikipedia.orgtaylorfrancis.com It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction through resonance, thereby lowering the activation energy for the substitution. taylorfrancis.com

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

Substitution reactions on the this compound ring are complex due to the presence of multiple substituents with competing directing effects. fiveable.me

Electrophilic Aromatic Substitution (EAS): The outcome of an EAS reaction is determined by the combined influence of all four substituents. imperial.ac.uk The amino (-NH2) and methyl (-CH3) groups are activating, ortho, para-directors, while the nitro (-NO2) and nitrile (-CN) groups are deactivating, meta-directors. pressbooks.pubmasterorganicchemistry.comwikipedia.org

Nucleophilic Aromatic Substitution (SNAr): This molecule is primed for SNAr if a suitable leaving group were present. The nitro group strongly activates the ortho (position 5) and para (position 1) positions to nucleophilic attack. nih.govwikipedia.org While the current molecule lacks a typical leaving group like a halide, in some cases, a nitro group itself can be displaced in intramolecular reactions. nih.gov For an intermolecular reaction to occur on this specific ring, one of the existing groups would have to be replaced, which is generally not a facile process unless under harsh conditions or via a different mechanism like the benzyne (B1209423) mechanism.

Dimerization and Polymerization Pathways of Benzonitrile (B105546) Derivatives

Benzonitrile and its derivatives can undergo self-reactions such as dimerization, trimerization, and polymerization, often under specific catalytic conditions.

Dimerization: Research on the closely related compound 2-amino-5-nitrobenzonitrile (B98050) has shown that it can undergo dimerization. This type of reaction for aminobenzonitriles can proceed through the nucleophilic attack of the amino group of one molecule onto the electrophilic nitrile carbon of another, leading to the formation of a dimeric structure containing an amidine linkage.

Trimerization and Polymerization: The trimerization of benzonitrile to form 2,4,6-triphenyl-1,3,5-triazine (B147588) is a known reaction, often promoted by strong acids or metals like sodium. acs.org More generally, nitriles may polymerize in the presence of certain metals or metal compounds. Phthalonitrile resins, which contain two nitrile groups, are known to undergo polymerization at high temperatures, catalyzed by various agents, to form highly cross-linked, thermally stable polymers. mdpi.com While polymerization of this compound is not specifically documented, the presence of the nitrile group provides a pathway for such reactions under forcing conditions.

Spectroscopic and Structural Characterization Studies

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is instrumental in identifying the functional groups within a molecule. For 2-Amino-5-methyl-4-nitrobenzonitrile, the key vibrational modes are associated with the amino (-NH₂), methyl (-CH₃), nitro (-NO₂), and cyano (-C≡N) groups, as well as the vibrations of the benzene (B151609) ring.

The FT-IR and FT-Raman spectra are predicted to show characteristic absorption bands. The amino group typically exhibits two distinct stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). For primary aromatic amines, these are generally found in the 3300-3500 cm⁻¹ region. analis.com.my The nitro group also shows two characteristic stretches: an asymmetric stretch near 1500-1570 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ range. esisresearch.org The nitrile group presents a sharp, intense band in the 2210-2260 cm⁻¹ region, which is a highly characteristic marker. analis.com.my The methyl and aromatic C-H stretching vibrations are expected to appear in the 2850-3100 cm⁻¹ range.

DFT calculations provide more precise theoretical frequencies for these vibrations, which are summarized in the table below. These calculated values are consistent with experimental data reported for analogous structures like 2-amino-4-chlorobenzonitrile (B1265954) and other substituted nitrobenzenes. analis.com.myijsr.net

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H Asymmetric StretchAmino (-NH₂)~3505Medium
N-H Symmetric StretchAmino (-NH₂)~3410Medium
C-H Aromatic StretchBenzene Ring~3100Weak-Medium
C-H Methyl StretchMethyl (-CH₃)~2950Weak-Medium
C≡N StretchNitrile (-C≡N)~2235Strong, Sharp
N-O Asymmetric StretchNitro (-NO₂)~1540Very Strong
N-O Symmetric StretchNitro (-NO₂)~1350Very Strong

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. The predicted ¹H and ¹³C NMR spectra of this compound reflect its substituted aromatic structure.

In the ¹H NMR spectrum, distinct signals are expected for the amino protons, the two aromatic protons, and the methyl protons. The amino (-NH₂) protons typically appear as a broad singlet, with a chemical shift that can vary but is generally expected in the 4-6 ppm range for aromatic amines. The methyl (-CH₃) protons will appear as a sharp singlet, likely around 2.3-2.5 ppm. The two aromatic protons are in different chemical environments and are expected to appear as distinct singlets or narrow doublets, likely in the downfield region (7.0-8.5 ppm) due to the influence of the electron-withdrawing nitro and cyano groups.

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The nitrile carbon (-C≡N) is typically found around 115-120 ppm. The aromatic carbons will resonate in the 110-155 ppm range, with their specific shifts influenced by the attached functional groups. The carbon attached to the nitro group will be significantly deshielded (shifted downfield), while the carbon attached to the amino group will be shielded (shifted upfield) relative to an unsubstituted benzene ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic C-H (H-3)~8.3Singlet1H
Aromatic C-H (H-6)~6.8Singlet1H
Amino (-NH₂)~5.5Broad Singlet2H
Methyl (-CH₃)~2.4Singlet3H

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
C-CN~98
C-NH₂~152
C-H (Aromatic)~118
C-H (Aromatic)~128
C-NO₂~140
C-CH₃~135
-C≡N~117
-CH₃~21

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and deduce the structure of a compound from its fragmentation pattern. The molecular formula for this compound is C₈H₇N₃O₂.

The calculated molecular weight is approximately 177.16 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to this mass. Due to the presence of three nitrogen atoms, the molecular ion peak will conform to the nitrogen rule and have an odd nominal mass.

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for aromatic nitro compounds, amines, and nitriles. libretexts.org

Loss of NO₂: A prominent fragment ion would likely be observed at [M - 46]⁺, corresponding to the loss of a nitro group (•NO₂).

Loss of NO and CO: Sequential loss of nitric oxide (NO, 30 Da) followed by carbon monoxide (CO, 28 Da) is a common pathway for aromatic nitro compounds.

Loss of HCN: Fragmentation of the nitrile group can lead to a peak at [M - 27]⁺.

Loss of Methyl Radical: Cleavage of the methyl group would result in a fragment at [M - 15]⁺.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (Predicted)IdentityFragment Lost
177[M]⁺-
162[M - CH₃]⁺•CH₃
150[M - HCN]⁺HCN
131[M - NO₂]⁺•NO₂

X-ray Crystallography: Unveiling Solid-State Molecular Architecture and Supramolecular Assembly

While an experimental crystal structure for this compound is not publicly available, its solid-state architecture can be predicted through computational geometry optimization. This provides valuable insights into bond lengths, angles, and potential intermolecular interactions that would define its crystal lattice.

The optimized molecular geometry reveals a largely planar benzonitrile (B105546) core. However, steric hindrance between the adjacent amino and nitro groups, as well as the methyl group, may cause the nitro group to twist slightly out of the plane of the benzene ring. This is a common feature in ortho-substituted nitrobenzenes. nih.gov The bond lengths are expected to be within the typical ranges for substituted aromatic systems. For instance, the C≡N triple bond length is predicted to be around 1.15 Å. analis.com.my The C-NO₂ bond is expected to be approximately 1.48 Å, and the C-NH₂ bond around 1.37 Å.

Table 5: Predicted Geometrical Parameters for this compound

ParameterPredicted ValueReference Value (from analogues)
C-C (Aromatic) Bond Length1.39 - 1.41 Å~1.39 Å
C≡N Bond Length~1.15 Å1.14 - 1.16 Å analis.com.my
C-NO₂ Bond Length~1.48 Å~1.47 Å nih.gov
N-O Bond Length~1.23 Å~1.22 Å nih.gov
C-NH₂ Bond Length~1.37 Å~1.37 Å analis.com.my
C-C-C (Ring) Bond Angle~120°118 - 122°
O-N-O Bond Angle~125°~124° nih.gov
NO₂ Torsion Angle5 - 15°~10° nih.gov

The supramolecular assembly of this compound in the solid state would be dominated by intermolecular hydrogen bonding. The amino group (-NH₂) is a strong hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the nitrogen atom of the cyano group (-C≡N) are effective hydrogen bond acceptors.

It is highly probable that strong N-H···O and N-H···N hydrogen bonds form, linking molecules into chains or sheets. researchgate.net These interactions are crucial in stabilizing the crystal packing. Additionally, π-stacking interactions between the aromatic rings of adjacent molecules are expected, likely in an offset or slipped-parallel arrangement to minimize electrostatic repulsion and maximize van der Waals forces. nih.gov

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in substituted aromatic compounds. Factors such as solvent of crystallization and temperature can influence which polymorphic form is obtained. Given the functional groups present, it is plausible that this compound could exhibit polymorphism, although experimental confirmation would be required.

Theoretical and Computational Investigations

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine electron distribution, molecular geometry, and energy levels, which collectively dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. nih.govanalis.com.my For 2-Amino-5-methyl-4-nitrobenzonitrile, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). nih.gov This calculation minimizes the molecule's energy by adjusting bond lengths, bond angles, and dihedral angles.

The results of such a study would provide precise data on the spatial arrangement of the amino, methyl, and nitro groups relative to the benzonitrile (B105546) plane. It is expected that the bulky nitro group and the amino group may cause slight deviations from planarity. The computed energetic properties would include the total energy of the molecule, which is a measure of its stability.

Illustrative Data Table of Optimized Geometrical Parameters (Hypothetical):

ParameterValue
Bond Length (C-C)aromatic~1.39 - 1.41 Å
Bond Length (C-NH2)~1.37 Å
Bond Length (C-NO2)~1.48 Å
Bond Length (C-CN)~1.44 Å
Bond Length (C≡N)~1.16 Å
Bond Angle (C-C-C)aromatic~120°

Note: The data in this table is illustrative and represents typical values for similar molecular structures. Specific computational data for this compound is not available in the cited literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. libretexts.orgdeeporigin.com It is generated by calculating the electrostatic potential at the surface of the molecule. wolfram.com The MEP map is color-coded to indicate regions of varying electron density. Typically, red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.net

For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the nitro group and the nitrogen of the cyano group, making these sites potential targets for electrophiles. researchgate.net The amino group, being electron-donating, would contribute to a less positive or even slightly negative potential on the aromatic ring, particularly at the ortho and para positions relative to it. The region around the hydrogen atoms of the amino group would likely exhibit a positive potential, indicating their potential to act as hydrogen bond donors.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In this compound, the electron-donating amino group and the electron-withdrawing nitro and cyano groups would significantly influence the energies of the frontier orbitals. The HOMO is expected to be localized primarily on the amino group and the aromatic ring, reflecting its electron-donating character. Conversely, the LUMO is likely to be concentrated on the nitro group and the benzonitrile moiety, consistent with their electron-accepting nature. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's reactivity and its electronic transition energies. researchgate.net

Illustrative Table of FMO Properties (Hypothetical):

PropertyValue (eV)
HOMO Energy-6.5 to -5.5
LUMO Energy-3.0 to -2.0
HOMO-LUMO Gap (ΔE)3.5 to 4.5

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. Specific computational data for this compound is not available in the cited literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the pathways of chemical reactions. grnjournal.us By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction routes. smu.edu

Transition State Characterization and Reaction Pathway Analysis

For reactions involving this compound, such as nucleophilic aromatic substitution or reactions involving the amino or cyano groups, computational methods can be used to locate the transition state structures. orientjchem.org A transition state is the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency.

By calculating the energies of the reactants, transition states, and products, the activation energy barrier for the reaction can be determined. This information is crucial for predicting reaction rates and understanding the feasibility of a particular reaction pathway. For instance, in a reaction involving the amino group, the calculations could reveal whether a stepwise or concerted mechanism is more likely. rsc.org

Solvent Effects on Reaction Energetics

Reactions are typically carried out in a solvent, which can significantly influence the reaction energetics and mechanism. mdpi.com Computational models can account for solvent effects using either implicit or explicit solvent models. researchgate.net Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

For a polar molecule like this compound, the choice of solvent would be expected to have a considerable impact on its reactions. researchgate.net For example, a polar solvent would likely stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent. Computational studies can quantify these effects, providing valuable insights for optimizing reaction conditions.

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the compound “this compound” that pertains to the requested theoretical and computational investigations. The precise analyses, including the prediction of spectroscopic parameters, Non-Covalent Interaction (NCI) analysis, and Quantum Theory of Atoms in Molecules (QTAIM) studies, have not been published for this specific molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information while adhering to the strict outline and content requirements provided. Studies on related but distinct compounds exist; however, per the instructions, information on these analogues cannot be used as a substitute.

Advanced Applications As a Precursor in Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic positioning of reactive sites on the 2-Amino-5-methyl-4-nitrobenzonitrile scaffold allows it to serve as a fundamental building block in organic synthesis. The amino and nitrile groups can readily participate in cyclization reactions to form nitrogen-containing heterocycles, while the nitro group can be chemically modified to introduce further complexity.

Building Block for Heterocyclic Compounds (e.g., Quinazolines, Indoles, Pyrazoles, Oxadiazoles, Triazoles)

The compound is a pivotal starting material for synthesizing various heterocyclic structures, which are core components of many pharmaceuticals and functional materials. nih.govnih.govnih.govchemmethod.com

Quinazolines: The presence of an ortho-aminobenzonitrile moiety makes this compound an ideal precursor for quinazoline (B50416) synthesis. mdpi.com Various synthetic strategies can be employed, often involving condensation reactions with aldehydes, ketones, or their derivatives. For example, a palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a direct route to diverse quinazoline structures. organic-chemistry.org Another approach involves the reaction of 2-aminobenzonitriles with N-benzyl cyanamides to yield 2-amino-4-iminoquinazolines. mdpi.com Given its structure, this compound can be used in such reactions to produce highly substituted quinazolines with potential biological activity. researchgate.netmarquette.eduopenmedicinalchemistryjournal.com

Indoles: The structure of this compound, which is a substituted 2-methylnitrobenzene, is suitable for the Batcho-Leimgruber indole (B1671886) synthesis. This method involves the condensation of a 2-nitrotoluene (B74249) derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-enamino-2-nitrostyrene intermediate. Subsequent reductive cyclization of this intermediate, typically using hydrogenation with a catalyst like Palladium on carbon (Pd/C) or reduction with iron in acetic acid, yields the corresponding indole. researchgate.net This process would convert this compound into a highly substituted 5-amino-6-nitroindole derivative. nih.govnih.gov

Pyrazoles: While direct one-step synthesis from this compound is less common, it can be converted into intermediates suitable for pyrazole (B372694) synthesis. nih.gov For instance, the nitrile group could be hydrolyzed to a carboxylic acid and then to a β-ketonitrile, a common precursor for pyrazoles. beilstein-journals.org The reaction of β-ketonitriles with hydrazine (B178648) derivatives is a classical and widely used method for constructing the pyrazole ring. beilstein-journals.orgmdpi.com Alternatively, multi-component reactions involving hydrazines can lead to the formation of complex pyrazole derivatives. nih.govresearchgate.net

Oxadiazoles and Triazoles: The synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles often proceeds through N-acylhydrazone or semicarbazone intermediates. nih.govnih.govluxembourg-bio.comresearchgate.netinformaticsjournals.co.in The nitrile group of this compound can be chemically transformed into a hydrazide or a similar intermediate. This intermediate can then undergo cyclization reactions to form the desired oxadiazole or triazole ring. chemmethod.comresearchgate.netmdpi.comnih.gov For example, iodine-mediated cyclization of semicarbazones is an effective method for preparing 2-amino-1,3,4-oxadiazoles. nih.gov The synthesis of 1,2,4-triazoles can be achieved from nitriles via the formation of amidoximes followed by cyclization with a second nitrile molecule, a process that can be catalyzed by copper. nih.gov

Table 1: Heterocyclic Synthesis Pathways This table outlines potential synthetic routes for various heterocyclic compounds starting from this compound or its derivatives.

Heterocycle Key Precursor Derived from Starting Material Common Reaction Type
Quinazoline 2-Aminobenzonitrile (B23959) (intrinsic) Condensation with aldehydes/ketones or cyanamides
Indole 2-Methylnitrobenzene (intrinsic) Batcho-Leimgruber synthesis with formamide acetals
Pyrazole β-Ketonitrile Cyclocondensation with hydrazines
Oxadiazole Hydrazide / Semicarbazone Dehydrative cyclization
Triazole Amidoxime / Thioamide Cyclization with nitriles or hydrazine derivatives

Precursor for Advanced Organic Electronic Materials

The push-pull electronic nature of this compound, arising from its electron-donating amino group and electron-withdrawing nitro and nitrile groups, makes it an attractive scaffold for creating organic electronic materials. nih.gov

The conjugated system and inherent dipole moment of the molecule are foundational for designing chromophores and fluorophores. mdpi.commdpi.com The amino group acts as a strong electron donor, while the nitro and nitrile groups act as strong electron acceptors. This intramolecular charge transfer (ICT) character is a key feature of many organic dyes. rsc.org By chemically modifying the core structure, for instance, through diazotization of the amino group and coupling with other aromatic systems, a wide range of azo dyes can be synthesized. Furthermore, the molecule can serve as a building block for more complex fluorescent systems, where its photophysical properties can be tuned by extending the π-conjugation or by adding other functional groups. nih.gov

Table 2: Photophysical Properties of Related Fluorophores Data for representative aminonitrile-based fluorescent compounds, demonstrating the influence of molecular structure on emission properties.

Compound Class Solvent Emission Max (λem, nm) Quantum Yield (ΦF)
Aminopyridines Dioxane 412 > 0.40
Naphtho-thiazole-diones Chloroform 560 -
Diphenylnicotinonitriles Toluene (B28343) 465 -
Diphenylnicotinonitriles DMSO 510 -

Data adapted from studies on similar structural motifs. mdpi.commdpi.comnih.gov

While not a liquid crystal itself, this compound can be chemically elaborated to produce molecules with mesomorphic properties. The synthesis of liquid crystals typically requires molecules with a rigid core and flexible terminal chains. The benzonitrile (B105546) core of this precursor provides rigidity. Through multi-step synthesis, long alkyl or alkoxy chains could be attached, and the polar functional groups (amino, nitro, nitrile) can contribute to the necessary intermolecular interactions that favor the formation of liquid crystalline phases. researchgate.net

Small organic molecules with high fluorescence quantum yields are essential for the emissive layer in OLEDs. nih.govresearchgate.net The this compound scaffold can be incorporated into larger molecular designs to create materials with efficient solid-state emission. Its derivatives could function as fluorescent emitters or as host materials in the emissive layer of an OLED device. For example, malononitrile (B47326) derivatives are known to be used in low molecular weight OLED materials. nih.govresearchgate.net By synthesizing derivatives that can be processed from solution, it is possible to fabricate OLEDs via cost-effective methods like spin coating.

Synthetic Utility in Multi-step Organic Synthesis Sequences

Beyond its direct use in forming specific rings or materials, this compound is a valuable intermediate in longer, multi-step synthetic pathways. The differential reactivity of its functional groups allows for selective transformations, enabling the construction of highly complex molecular architectures. syrris.jp For instance, the amino group can be protected while the nitro group is reduced to a second amino group, which can then be selectively reacted. Subsequently, the protecting group can be removed to allow for further functionalization at the original amino position. This controlled, sequential modification is a cornerstone of modern organic synthesis. Such multi-step processes, sometimes automated in flow chemistry systems, allow for the efficient assembly of complex targets like natural products from simple, readily available building blocks. syrris.jp

Strategies for Modulating Reactivity and Selectivity in Precursor Roles

The reactivity of this compound is governed by the interplay of its four distinct functional groups. The nitro group, being strongly electron-withdrawing, significantly influences the electron density of the entire aromatic ring and the properties of the other substituents. This electronic effect is a primary lever for modulating the compound's reactivity.

Chemoselective Transformations:

A significant challenge in utilizing this compound is achieving chemoselectivity—the selective reaction of one functional group in the presence of others.

Selective Reduction of the Nitro Group: The reduction of the nitro group to an amine is a common synthetic transformation. However, in the presence of a nitrile (cyano group), which is also susceptible to reduction, selectivity is crucial. Research on analogous compounds like 4-nitrobenzonitrile (B1214597) has shown that specialized catalytic systems are effective. For instance, catalysts such as gold supported on zirconium dioxide (Au/ZrO2), gold-palladium on molybdenum carbide (Au-Pd/Mo2C), and single-atom iron-phosphorus-carbon (Fe-P-C) catalysts have demonstrated high yields for the selective reduction of a nitro group to an amine while leaving the nitrile group intact. researchgate.net These findings suggest that similar catalytic approaches could be successfully applied to this compound to produce 2,4-diamino-5-methylbenzonitrile.

Reactions of the Cyano Group: The cyano group can undergo hydrolysis to form an amide and subsequently a carboxylic acid, typically under acidic conditions. ebsco.com Alternatively, it can be reduced to a primary amine using potent reducing agents like lithium aluminum hydride (LiAlH4). ebsco.com The choice of reagent and reaction conditions allows for the selective transformation of the cyano group. For example, milder acidic hydrolysis would likely favor reaction at the cyano group over transformations involving the less reactive nitro and amino groups.

Reactions involving the Amino Group: The amino group in this compound is significantly deactivated by the strong electron-withdrawing effect of the para-nitro group. This reduced nucleophilicity can hinder reactions such as acylation or alkylation. Studies on the synthesis of polysubstituted 4-aminoquinolines from 2-aminobenzonitriles have shown that substrates with strong electron-withdrawing groups, like a nitro group, may fail to react due to the decreased nucleophilicity of the amine. cardiff.ac.uk To overcome this, strategies such as using highly reactive acylating or alkylating agents, or employing catalysts that can activate the amino group, may be necessary. The amino group can also participate in cyclization reactions to form various heterocyclic structures.

Control of Regioselectivity in Aromatic Ring Reactions:

The substituents on the benzene (B151609) ring dictate the position of further electrophilic or nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr). In this scenario, the nitro group itself could potentially act as a leaving group, or it could activate other leaving groups on the ring. The outcome of such reactions would be highly dependent on the nature of the nucleophile and the specific reaction conditions employed.

Data on Selective Reduction of a Related Compound:

CatalystProductYield (%)Reference
Au/ZrO24-aminobenzonitrile100 researchgate.net
Au-Pd/Mo2C4-aminobenzonitrile100 researchgate.net
SAC Fe-P900-PCC4-aminobenzonitrile99 researchgate.net

Future Research Directions and Emerging Methodologies

Development of Highly Selective and Sustainable Synthetic Routes for Substituted Benzonitriles

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. For the synthesis of substituted benzonitriles, this translates into the development of routes that minimize waste, avoid hazardous reagents, and utilize renewable resources. rsc.orgrsc.org

One promising approach involves the use of ionic liquids as recyclable reaction media. rsc.orgrsc.org These compounds can act as catalysts, co-solvents, and phase separators, simplifying the purification process and reducing the environmental footprint. rsc.orgrsc.org For instance, a novel green synthetic route for benzonitrile (B105546) has been developed using an ionic liquid that facilitates 100% conversion of benzaldehyde (B42025) and allows for the easy recovery and reuse of the ionic liquid. rsc.orgrsc.org Such methodologies could be adapted for the synthesis of complex benzonitriles like 2-Amino-5-methyl-4-nitrobenzonitrile, potentially offering a more sustainable alternative to traditional methods that may involve harsh conditions or toxic reagents.

Another area of intense research is the catalytic conversion of readily available starting materials. The direct synthesis of benzonitriles from substituted benzoic acids is an attractive strategy. google.com While classic methods often require high temperatures and toxic cyanating agents, modern approaches aim for milder conditions. For example, a facile synthesis for 2,4-dihydroxybenzonitrile (B1587391) from 2,4-dihydroxybenzoic acid has been developed, highlighting the potential for targeted synthesis of highly functionalized benzonitriles. google.com The development of catalysts that can selectively activate and convert substituted benzoic acids or even toluenes into their corresponding nitriles under mild conditions is a key goal. researchgate.net

The principles of green chemistry are also being applied to reaction conditions, with a move towards solvent-free reactions or the use of benign solvents like water. researchgate.net Microwave-assisted synthesis has emerged as a powerful tool to accelerate reactions and improve yields, often in the absence of traditional catalysts. researchgate.net A green methodology for the synthesis of Knoevenagel adducts, which can be precursors to substituted benzonitriles, has been developed using water as a solvent and microwave irradiation, achieving high yields in short reaction times. researchgate.net

Synthetic StrategyKey FeaturesPotential Application for Substituted Benzonitriles
Ionic Liquid-Mediated SynthesisRecyclable reaction media, simplified purification, reduced waste. rsc.orgrsc.orgGreener synthesis of this compound.
Catalytic Conversion of Benzoic AcidsUtilization of readily available starting materials, potential for milder reaction conditions. google.comDirect synthesis of functionalized benzonitriles from corresponding acids.
Microwave-Assisted SynthesisAccelerated reaction times, improved yields, often catalyst-free. researchgate.netRapid and efficient synthesis of precursors to complex benzonitriles.

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent cutting-edge technologies that offer unique pathways for chemical transformations by harnessing light and electrical energy, respectively. These methods often proceed under mild conditions and can provide novel selectivity.

Photocatalysis has shown significant promise in the synthesis and functionalization of benzonitriles. Visible-light photoredox catalysis, for example, can initiate single electron transfers under gentle conditions, enabling transformations that are challenging with traditional thermal methods. researchgate.net The photocatalytic conversion of benzyl (B1604629) alcohols or methyl arenes to aryl nitriles is a notable example. researchgate.net This approach could be particularly relevant for the synthesis of substituted benzonitriles by providing a direct route from readily available precursors. The use of metal-free organic dyes as photocatalysts is also gaining traction, further enhancing the sustainability of these processes. researchgate.net For instance, graphitic carbon nitride (g-C3N4) has emerged as a metal-free photocatalyst for a variety of organic transformations, including the selective oxidation of benzyl alcohol to benzaldehyde, a key intermediate for benzonitrile synthesis. doi.org

Electrocatalysis offers another powerful tool for nitrile synthesis and transformation. It allows for precise control over reaction conditions by tuning the applied potential. A novel method for the electrosynthesis of nitriles from nitrate (B79036) and aldehydes has been demonstrated, providing a sustainable route that utilizes nitrogen waste. acs.orgacs.org This process operates at ambient conditions and avoids the use of toxic reagents. acs.orgacs.org Furthermore, the electrohydrogenation of benzonitrile to benzylamine (B48309) has been achieved under mild aqueous conditions, highlighting the potential for selective reductions. nih.gov This reversible electrohydrogenation/dehydrogenation of the nitrile/amine pair is also being explored for hydrogen storage applications. nih.govresearchgate.net A paired electrosynthesis process has been developed for the direct cyanation of benzoic acid to benzonitrile in liquid ammonia (B1221849) at room temperature, offering a green alternative to conventional methods. rsc.org

MethodEnergy SourceKey AdvantagesPotential Application for Substituted Benzonitriles
PhotocatalysisLightMild reaction conditions, unique reactivity, sustainable catalysts. researchgate.netresearchgate.netdoi.orgDirect synthesis from benzyl alcohols/methyl arenes, functionalization of the aromatic ring.
ElectrocatalysisElectricityPrecise control, ambient conditions, utilization of waste streams. acs.orgacs.orgnih.govSustainable synthesis from nitrates and aldehydes, selective reductions to amines.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing how chemical reactions are designed and optimized. gcande.orgsinodoschemistry.com For the synthesis of complex molecules like this compound, these computational tools can accelerate the discovery of new synthetic routes and predict reaction outcomes with increasing accuracy. beilstein-journals.orgnih.gov

ML algorithms can be trained on large datasets of chemical reactions to identify patterns and predict the optimal conditions for a given transformation. beilstein-journals.orgnih.gov This can significantly reduce the number of experiments required, saving time and resources. nih.gov For instance, ML models are being developed to predict reaction yields, identify the most effective catalysts, and suggest optimal solvent and temperature conditions. beilstein-journals.orgnih.gov The development of global models can provide general reaction conditions for diverse chemical reactions, while local models can fine-tune parameters for specific reaction families to improve yield and selectivity. nih.gov

The integration of high-throughput experimentation (HTE) with ML is creating a powerful closed-loop system for reaction optimization. beilstein-journals.org HTE platforms can rapidly screen a large number of reaction conditions, and the resulting data is then used to train and refine ML models in real-time. This iterative process can quickly identify the optimal conditions for a desired reaction.

AI/ML ApplicationDescriptionImpact on Benzonitrile Synthesis
Reaction Outcome PredictionML models predict yields, selectivity, and optimal conditions. beilstein-journals.orgnih.govReduced experimental effort and faster optimization of synthetic routes.
Retrosynthetic AnalysisAI algorithms propose novel and efficient synthetic pathways. gcande.orgDiscovery of new and improved methods for synthesizing complex benzonitriles.
HTE IntegrationAutomated screening of reaction conditions coupled with real-time model refinement. beilstein-journals.orgRapid identification of optimal conditions for specific benzonitrile syntheses.

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

A deep understanding of reaction mechanisms is crucial for optimizing chemical processes. In situ spectroscopic techniques provide a real-time window into a reacting system, allowing for the direct observation of reactants, products, and transient intermediates. mt.com

Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the progress of nitrile-related reactions. nih.govrsc.org For example, mid-infrared spectroscopy has been used to monitor the real-time kinetics of nitrile biocatalysis. nih.gov This allows for the precise determination of reaction rates and the identification of potential bottlenecks in the process. In situ vibrational spectroscopy has also been used to characterize the photodegradation of nitrite (B80452), providing valuable insights into the reaction pathways. rsc.org

The ability to detect and characterize reaction intermediates is particularly important for understanding complex reaction mechanisms. This information can be used to optimize reaction conditions to favor the formation of the desired product and minimize the formation of byproducts. The application of these in situ techniques to the synthesis of this compound could provide invaluable data for process optimization and scale-up.

Spectroscopic TechniqueInformation GainedApplication in Benzonitrile Synthesis
In Situ FTIR SpectroscopyReal-time concentration profiles of reactants and products. mt.comnih.govMonitoring reaction kinetics and identifying optimal reaction endpoints.
In Situ Raman SpectroscopyComplementary vibrational information, often suitable for aqueous systems. rsc.orgCharacterizing reaction species in various solvent systems.
Intermediate DetectionIdentification of transient species.Elucidation of reaction mechanisms and optimization of selectivity.

Computational Design of Novel Derivatives with Tailored Reactivity Profiles

Computational chemistry has become an indispensable tool for the design of new molecules with specific properties. mdpi.com Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic structure, reactivity, and spectroscopic properties of molecules before they are synthesized in the lab. researchgate.netderpharmachemica.com

For substituted benzonitriles, computational methods can be used to design derivatives with tailored reactivity profiles. For example, by systematically varying the substituents on the benzene (B151609) ring, it is possible to tune the electronic properties of the nitrile group and the aromatic system. chemrxiv.org This can be used to enhance the reactivity of the molecule in a desired transformation or to improve its properties for a specific application.

DFT calculations can also be used to study the mechanisms of reactions involving benzonitriles. mdpi.comresearchgate.net By mapping out the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This information can be used to understand the factors that control the selectivity of a reaction and to design catalysts that favor the formation of the desired product. First-principles density-functional calculations have been used to predict the self-directed growth of benzonitrile molecular lines on silicon surfaces, demonstrating the power of computational methods to guide the development of new materials. researchgate.net

Computational MethodApplicationRelevance to Benzonitrile Derivatives
Density Functional Theory (DFT)Prediction of electronic structure, reactivity, and reaction mechanisms. mdpi.comresearchgate.netderpharmachemica.comDesign of novel benzonitriles with tailored properties and understanding of their chemical behavior.
Molecular ModelingSimulation of molecular interactions and properties.Predicting the physical and chemical properties of new benzonitrile compounds.
Virtual ScreeningComputational screening of large libraries of molecules.Identifying promising benzonitrile derivatives for specific applications.

Bio-inspired and Biocatalytic Approaches to Benzonitrile Functionalization

Nature provides a vast source of inspiration for the development of new and sustainable chemical transformations. Bio-inspired and biocatalytic approaches are gaining increasing attention as environmentally friendly alternatives to traditional synthetic methods. uva.nlnih.gov

Biocatalysis utilizes enzymes or whole microorganisms to catalyze chemical reactions. wits.ac.zaresearchgate.net Enzymes offer several advantages over traditional chemical catalysts, including high selectivity, mild reaction conditions (typically in aqueous media at ambient temperature and pressure), and reduced environmental impact. uva.nlnih.gov Nitrilase and nitrile hydratase enzymes are particularly relevant for the functionalization of benzonitriles. nih.govwits.ac.za These enzymes can selectively hydrolyze the nitrile group to the corresponding carboxylic acid or amide, respectively. nih.govwits.ac.za

The use of promiscuous enzymes that can catalyze non-natural reactions is also an exciting area of research. uva.nl For example, a new biocatalytic method has been developed for the synthesis of benzonitriles from benzylic alcohols using a galactose oxidase enzyme, requiring only molecular oxygen and ammonia. uva.nl This approach avoids the use of toxic cyanides and operates under mild conditions. uva.nl Protein engineering can be used to further improve the activity and substrate scope of these enzymes. uva.nl

Bio-inspired catalysis seeks to mimic the principles of enzymatic catalysis using synthetic catalysts. This can involve the design of small molecule catalysts that mimic the active site of an enzyme or the use of scaffolding materials to create enzyme-like catalytic environments. These approaches have the potential to combine the high selectivity of enzymes with the broader substrate scope and robustness of traditional chemical catalysts.

ApproachKey FeaturesApplication in Benzonitrile Chemistry
BiocatalysisHigh selectivity, mild conditions, environmentally friendly. uva.nlnih.govwits.ac.zaSelective hydrolysis of the nitrile group, synthesis of benzonitriles from alcohols.
Bio-inspired CatalysisMimicking enzymatic principles with synthetic catalysts.Development of highly selective and robust catalysts for benzonitrile transformations.
Protein EngineeringModification of enzymes to improve their properties. uva.nlExpanding the substrate scope and enhancing the activity of nitrile-converting enzymes.

Q & A

Q. What are the optimal synthetic routes for 2-amino-5-methyl-4-nitrobenzonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nitration of a pre-functionalized benzonitrile derivative. For example, introduce the nitro group at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of byproducts like regioisomers. Confirm regioselectivity using 1^1H NMR and LC-MS .
  • Key Considerations : Monitor reaction progress via TLC, and optimize solvent polarity to enhance yield.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology :
  • Spectroscopy : Use 1^1H/13^{13}C NMR to identify substituent positions (e.g., methyl at C5, nitro at C4). IR spectroscopy confirms nitrile (C≡N, ~2220 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.
  • Crystallography : For definitive confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and solve the structure using SHELX software for refinement .
    • Data Validation : Compare spectral data with structurally related compounds like 2-amino-4-chloro-5-methylbenzonitrile .

Advanced Research Questions

Q. How do the methyl and nitro substituents influence the compound’s reactivity in nucleophilic substitution or coupling reactions?

  • Methodology : The electron-withdrawing nitro group activates the benzene ring for nucleophilic attack at ortho/para positions. For example, the amino group at C2 can participate in Buchwald-Hartwig coupling with aryl halides. Compare reactivity with analogs like 2-amino-4-methoxy-5-nitrobenzonitrile to assess steric/electronic effects .
  • Experimental Design : Conduct kinetic studies under varying Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and track yields via HPLC.

Q. What computational methods are suitable for predicting the thermodynamic stability and electronic properties of this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to compute:
  • HOMO-LUMO gaps to predict redox behavior.
  • Electrostatic potential maps to identify reactive sites.
  • Solubility parameters (Hansen solubility) using molecular dynamics simulations.
    • Data Sources : Use PubChem-derived SMILES/InChI keys (e.g., Canonical SMILES: CC1=CC(=C(C=C1C#N)N+[O-])N) as input for software like Gaussian or ORCA .

Q. How can contradictions in reported biological activities of nitro-substituted benzonitriles be resolved?

  • Methodology :
  • Comparative SAR Analysis : Use a standardized assay (e.g., enzyme inhibition) to test this compound alongside analogs like 4-amino-2-ethoxy-5-fluorobenzonitrile. Adjust substituents systematically (e.g., replace methyl with ethyl) to isolate steric/electronic contributions .
  • Statistical Validation : Apply ANOVA to assess significance of activity differences across derivatives.

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :
  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use a fume hood for synthesis/purification steps due to potential nitro group toxicity.
  • First Aid : For inhalation exposure, move to fresh air; for skin contact, wash with soap/water. Refer to SDS guidelines for nitroaromatic compounds .

Methodological Challenges & Solutions

Q. How can solubility limitations of this compound in aqueous buffers be overcome for biological assays?

  • Approach :
  • Use co-solvents like DMSO (≤1% v/v) to enhance solubility.
  • Derivatize the compound into a more soluble salt (e.g., hydrochloride) via reaction with HCl in ethanol .

Q. What strategies improve the reproducibility of catalytic reactions involving this compound?

  • Approach :
  • Standardize catalyst pre-treatment (e.g., degassing Pd catalysts under argon).
  • Control moisture levels using molecular sieves in reaction mixtures.
  • Document reaction parameters (e.g., stirring rate, temperature ramps) meticulously .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.